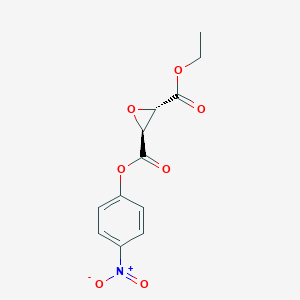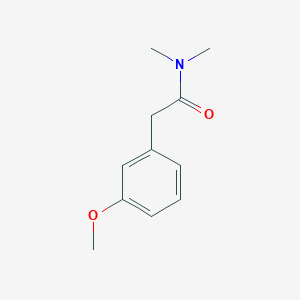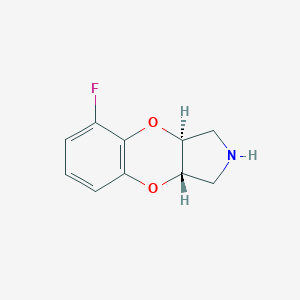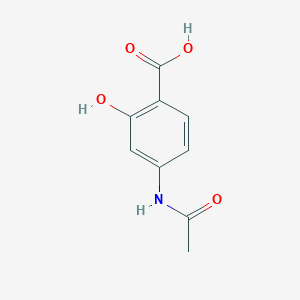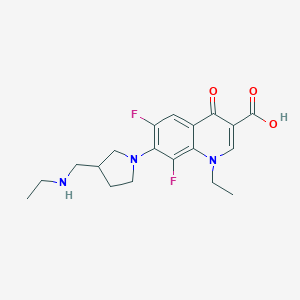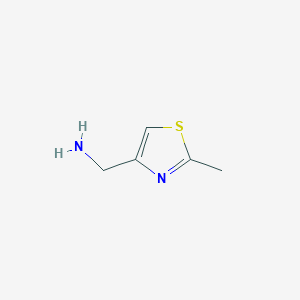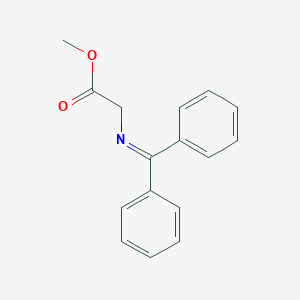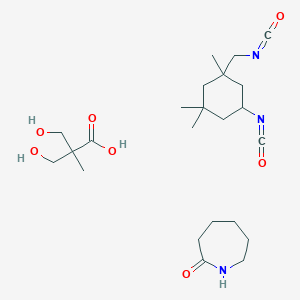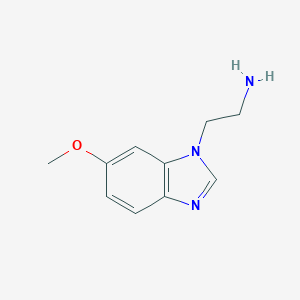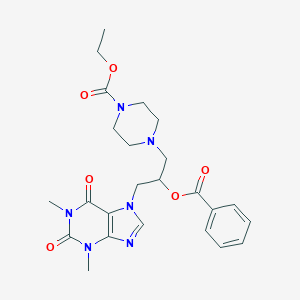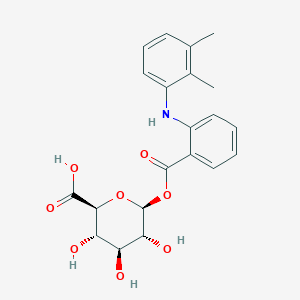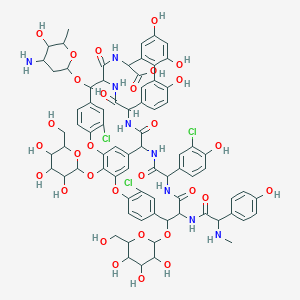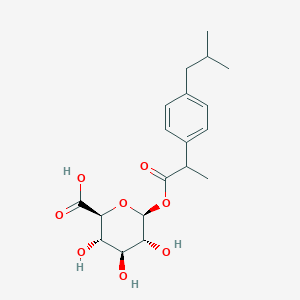![molecular formula C10H15NS2 B020743 2-Methyl-2-azaspiro[4.5]decane-1,3-dithione CAS No. 109875-84-5](/img/structure/B20743.png)
2-Methyl-2-azaspiro[4.5]decane-1,3-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-azaspiro[4.5]decane-1,3-dithione, also known as MDL-72974A, is a synthetic compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of spirocyclic sulfones and has been shown to exhibit a range of biological activities.5]decane-1,3-dithione, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The exact mechanism of action of 2-Methyl-2-azaspiro[4.5]decane-1,3-dithione is not fully understood. However, it has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It also appears to have antioxidant properties, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Methyl-2-azaspiro[4.5]decane-1,3-dithione can reduce inflammation in various tissues, including the brain, liver, and lungs. It has also been shown to have neuroprotective effects, reducing oxidative stress and improving cognitive function in animal models of neurodegenerative diseases. Additionally, it has been shown to have antitumor properties, inhibiting the growth of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Methyl-2-azaspiro[4.5]decane-1,3-dithione is its relatively simple synthesis method. However, one limitation is its low yield, which may make it difficult to obtain large quantities for use in experiments. Additionally, its exact mechanism of action is not fully understood, which may make it difficult to design experiments to test its effects.
Direcciones Futuras
There are several potential future directions for research on 2-Methyl-2-azaspiro[4.5]decane-1,3-dithione. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine its exact mechanism of action and to test its effectiveness in animal models and clinical trials. Additionally, its potential as an anti-inflammatory and antitumor agent warrants further investigation. Finally, its low yield may be improved through modifications to the synthesis method, which could make it more readily available for use in experiments.
Métodos De Síntesis
The synthesis of 2-Methyl-2-azaspiro[4.5]decane-1,3-dithione involves the reaction of 1,2-dithiolane with 2-amino-2-methyl-1-propanol in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an imine intermediate, which is then reduced to the desired product. The yield of this reaction is typically around 60%.
Aplicaciones Científicas De Investigación
2-Methyl-2-azaspiro[4.5]decane-1,3-dithione has been extensively studied for its potential therapeutic properties. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
109875-84-5 |
|---|---|
Nombre del producto |
2-Methyl-2-azaspiro[4.5]decane-1,3-dithione |
Fórmula molecular |
C10H15NS2 |
Peso molecular |
213.4 g/mol |
Nombre IUPAC |
2-methyl-2-azaspiro[4.5]decane-1,3-dithione |
InChI |
InChI=1S/C10H15NS2/c1-11-8(12)7-10(9(11)13)5-3-2-4-6-10/h2-7H2,1H3 |
Clave InChI |
IWJXPTQLRVAHBV-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CC2(C1=S)CCCCC2 |
SMILES canónico |
CN1C(=S)CC2(C1=S)CCCCC2 |
Sinónimos |
2-Azaspiro[4.5]decane-1,3-dithione, 2-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




